Isotretinoin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

less than 1 mg/mL at 72 °F (NTP, 1992)

Practically insoluble in water

Soluble in DMSO; slightly soluble in polyethylene glycol 400, octanol, ethanol; practically insoluble in mineral oil, glycerin

... Soluble in ether; slightly soluble in ... chloroform.

Synonyms

Canonical SMILES

Isomeric SMILES

Mechanism of Action in Acne

Isotretinoin's success in treating acne stems from its multifaceted effects on the pilosebaceous unit, the root cause of acne development. Research suggests it works through several mechanisms, including:

- Sebum Suppression: Isotretinoin shrinks sebaceous glands, leading to a significant reduction in sebum production . This decrease in oiliness helps prevent clogged pores, a key factor in acne formation.

- Anti-inflammatory Properties: Isotretinoin exhibits anti-inflammatory effects, reducing inflammation within the pilosebaceous unit and calming acne breakouts .

- Comedolytic Action: Studies suggest isotretinoin may directly loosen existing comedones (blackheads and whiteheads), promoting their removal .

Isotretinoin Beyond Acne Treatment

The success of isotretinoin in treating acne has led researchers to explore its potential applications in other conditions. Here are some promising areas of investigation:

- Hidradenitis Suppurativa: This chronic inflammatory skin condition affecting the apocrine sweat glands shows promise for treatment with isotretinoin, with ongoing research to determine its efficacy and optimal use .

- Psoriasis: Isotretinoin's anti-inflammatory properties are being investigated for potential use in treating psoriasis, although further research is needed to determine its effectiveness and safety profile in this context .

- Cancer Prevention: Some studies suggest isotretinoin may have chemopreventive properties, potentially reducing the risk of certain cancers. However, more research is required to confirm these findings .

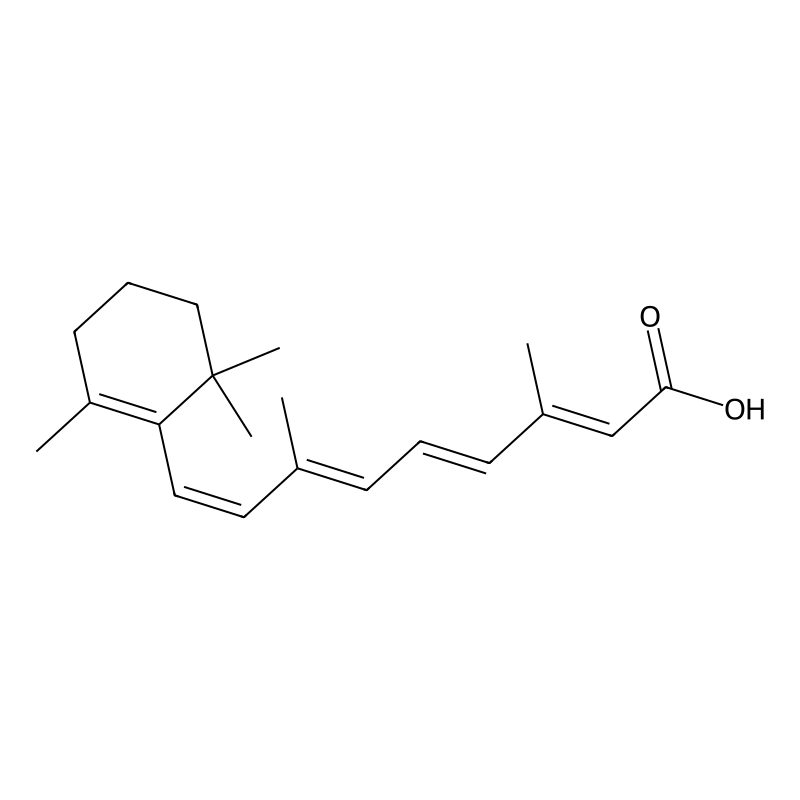

Isotretinoin, also known as 13-cis-retinoic acid, is a potent oral medication primarily used for treating severe forms of acne, particularly nodular acne that has not responded to other treatments. Approved by the United States Food and Drug Administration in 1982, isotretinoin is a derivative of vitamin A and is classified as a retinoid. It exerts its therapeutic effects by significantly reducing sebaceous gland activity, thereby decreasing sebum production, which is a key factor in the development of acne .

Isotretinoin's primary mechanism of action in treating acne involves targeting the sebaceous glands in the skin. These glands produce sebum, an oily substance that can clog pores and contribute to acne development []. Isotretinoin reduces sebum production by shrinking the sebaceous glands and suppressing the activity of certain enzymes involved in sebum synthesis []. Additionally, it may have anti-inflammatory effects and promote skin cell turnover, further aiding in acne reduction [].

The biological activity of isotretinoin is primarily associated with its ability to modulate cellular processes related to acne pathogenesis. It reduces sebaceous gland size and sebum production through several mechanisms:

- Inhibition of Sebaceous Gland Function: Isotretinoin decreases the size and activity of sebaceous glands, leading to reduced oil production.

- Alteration of Keratinization: It modifies the process of keratinization in skin cells, preventing clogged pores.

- Induction of Apoptosis: The drug induces apoptosis in sebocytes (sebaceous gland cells), contributing to its anti-acne effects .

Furthermore, isotretinoin may enhance immune responses and alter monocyte chemotaxis, which can help reduce inflammation associated with acne lesions .

Isotretinoin can be synthesized through several chemical pathways. The most common method involves the following steps:

- Retinol Conversion: Starting from retinol (vitamin A), it undergoes oxidation and isomerization.

- Formation of Retinoic Acid: The compound is converted into retinoic acid through various chemical modifications.

- Purification: The resulting isotretinoin is purified through crystallization or chromatography techniques.

The synthesis process requires careful control of reaction conditions to ensure high yields and purity .

Isotretinoin is primarily indicated for:

- Severe Acne: Treatment of severe nodular acne unresponsive to other therapies.

- Off-label Uses: Includes treatment for conditions such as cutaneous T-cell lymphomas, neuroblastoma, basal cell carcinoma, squamous cell carcinoma, rosacea, folliculitis, and pyoderma faciale .

Due to its significant effects on skin cell turnover and sebum production, isotretinoin has become a critical option for managing severe dermatological conditions.

Isotretinoin shares structural similarities with other retinoids but has unique properties that differentiate it from them. Below are some similar compounds:

| Compound Name | Structure Type | Primary Use | Unique Features |

|---|---|---|---|

| Tretinoin | All-trans retinoic acid | Acne treatment | More effective for mild acne; topical application |

| Acitretin | Etretinate | Psoriasis treatment | More potent for skin disorders; systemic use |

| Adapalene | Synthetic retinoid | Acne treatment | Less irritating; topical formulation |

| Bexarotene | Retinoid | Cutaneous T-cell lymphoma | Selective retinoid receptor modulator |

Uniqueness of Isotretinoin

Isotretinoin's unique mechanism involves significant reductions in sebaceous gland activity and apoptosis induction in sebocytes, making it particularly effective for severe acne cases where other treatments fail . Its systemic administration leads to widespread effects on skin biology that are not typically seen with topical retinoids.

Solubility and Thermodynamic Stability in Solvents

Isotretinoin exhibits highly variable solubility across different solvent systems, reflecting its lipophilic nature and specific molecular interactions. The compound demonstrates practically insoluble behavior in water with mole fraction solubilities of 3.16 × 10⁻⁷ at 298.2 K and 1.38 × 10⁻⁶ at 318.2 K [1] [2]. This extremely poor aqueous solubility presents significant challenges for pharmaceutical formulation development and contributes to poor bioavailability issues.

In contrast, isotretinoin shows exceptional solubility in dimethyl sulfoxide, with mole fraction solubilities reaching 8.47 × 10⁻² at 298.2 K and 1.02 × 10⁻¹ at 318.2 K [1] [2]. This represents the highest solubility observed among all tested solvents, making dimethyl sulfoxide an ideal cosolvent for isotretinoin solubilization. The enhanced solubility in dimethyl sulfoxide can be attributed to intermolecular interactions between the carboxyl groups of isotretinoin and the sulfoxide groups of dimethyl sulfoxide [1].

The solubility ranking in green solvents at 318.2 K follows the order: dimethyl sulfoxide (1.01 × 10⁻¹) > ethyl acetate (1.73 × 10⁻²) > polyethylene glycol-400 (1.66 × 10⁻²) > Transcutol-HP (1.59 × 10⁻²) > 2-butyl alcohol (6.32 × 10⁻³) > 1-butyl alcohol (5.88 × 10⁻³) > propylene glycol (4.83 × 10⁻³) > ethanol (3.51 × 10⁻³) > ethylene glycol (3.49 × 10⁻³) > methanol (2.10 × 10⁻³) > water (1.38 × 10⁻⁶) [2] [3].

Thermodynamic analysis reveals that isotretinoin dissolution is endothermic and entropy-driven in all solvent systems studied. The apparent standard enthalpy values range from 7.430 to 63.00 kJ mol⁻¹, while apparent standard Gibbs energy values span 6.077 to 36.27 kJ mol⁻¹ [1]. The apparent standard entropy values range from 4.392 to 86.78 J mol⁻¹ K⁻¹, confirming entropy-driven dissolution processes [1]. Enthalpy-entropy compensation analysis indicates that enthalpy is the primary driving force behind isotretinoin solvation in dimethyl sulfoxide-water mixtures [1].

Activity coefficient analysis demonstrates the strongest solute-solvent interactions occur with dimethyl sulfoxide, where isotretinoin exhibits the lowest activity coefficients compared to other solvents [1]. The Hansen solubility parameter for isotretinoin is 19.30 MPa^1/2^, indicating low polarity and explaining its preferential solubility in nonpolar organic solvents [1].

Photostability and Degradation Pathways under Ultraviolet Exposure

Isotretinoin demonstrates significant photosensitivity under ultraviolet exposure, undergoing both photoisomerization and photolysis reactions [4] [5]. Under solar simulated light exposure in ethanol solution, isotretinoin exhibits a half-life of 2.26 minutes with a rate constant of 0.53 ± 0.12 liter/mmole·min [4]. Under ultraviolet A radiation (320-400 nm), the half-life extends to 2.40 minutes with a rate constant of 0.49 ± 0.18 liter/mmole·min [4].

The photodegradation process follows second-order kinetics in both ethanol solutions and cream formulations [4]. Ultraviolet A radiation is identified as the major contributor to photodegradation, accounting for the majority of degradation observed under solar simulated light conditions [4]. Visible light exposure (400-700 nm) results in significantly slower degradation with a half-life of 19.5 minutes and a rate constant of 0.06 ± 0.01 liter/mmole·min [4].

In methanol solution, isotretinoin undergoes complete photodegradation within minutes of direct sunlight exposure, with only 16% recovery after 240 minutes [6] [7]. However, incorporation into microemulsion formulations dramatically improves photostability, with 75% of isotretinoin remaining after the same exposure period [6] [7]. This represents a five-fold increase in half-life compared to methanol solutions [6].

The photodegradation pathway involves initial rapid isomerization, with maximum peak shifts from 348 nm to 342 nm indicating conversion to 9-cis isomers [7]. Subsequent exposure leads to formation of complex mixtures of retinoic acid isomers and non-retinoid degradation products [4]. Light degradation studies under International Council for Harmonisation guidelines, exposing samples to visible light (≥1,200,000 lx·h) and ultraviolet A radiation (220 Wh/m²), result in 90.9% recovery of isotretinoin [8].

Cream formulations exhibit accelerated photodegradation compared to ethanol solutions, with photolysis rates being considerably greater than photoisomerization rates in these complex matrices [4]. The enhanced degradation in cream formulations suggests that formulation components may catalyze photodegradation processes [4].

Polymorphism and Conformational Polymorphs (Form I versus Form II)

Isotretinoin exhibits conformational polymorphism with two distinct crystalline forms designated as Form I and Form II [9]. Form II represents a newly discovered polymorph that demonstrates superior physicochemical properties compared to the conventionally used Form I [9]. The polymorphic forms differ in their conformational arrangements within the crystal lattice, leading to distinct thermal, stability, and bioavailability characteristics [9].

Form II is determined to be the thermodynamically stable form at room temperature but becomes metastable at body temperature [9]. This unique temperature-dependent stability relationship has significant implications for pharmaceutical applications. Form II exhibits superior thermal stability, maintaining stability at 60°C under open air conditions [9]. The enhanced thermal stability correlates with specific crystal structure features, particularly torsion angles that influence molecular packing [9].

Bioavailability studies demonstrate that Form II exhibits approximately two-fold higher relative bioavailability compared to Form I formulations [9]. This enhanced bioavailability is attributed to improved dissolution characteristics and absorption properties once delivered into the body [9]. The improved performance makes Form II an attractive alternative for developing better-performing isotretinoin formulations [9].

A visible color change occurs during single-crystal-to-single-crystal phase transitions between the polymorphic forms, accompanied by conformational changes [9]. This chromatic polymorphism provides a visual indicator of phase transformation and reflects the underlying conformational differences between forms [9].

The transformation relationships between solid forms have been comprehensively characterized, revealing complex interconversion pathways dependent on temperature and environmental conditions [9]. Form II formulations could potentially provide enhanced therapeutic outcomes while maintaining the same active pharmaceutical ingredient [9].

Only one crystalline polymorphic form was historically known for isotretinoin until the recent discovery of additional forms, which are consistently produced by manufacturers under current European Pharmacopoeia specifications [10]. The pharmaceutical industry has maintained strict control over polymorphic form to ensure consistent product quality and therapeutic performance [10].

Thermal Stability and Phase Transition Behavior

Isotretinoin exhibits characteristic thermal behavior with a melting point range of 172-177°C as determined by differential scanning calorimetry [11] [12] [13]. Literature values consistently report melting points between 174-175°C [14] [15]. The compound shows a sharp endothermic peak around 177°C corresponding to melting with an associated enthalpy of -29.72 J/g [12].

Thermal decomposition occurs at temperatures exceeding 250°C, as evidenced by additional peaks in differential scanning calorimetry thermograms beyond the melting transition [12]. The recommended storage temperature is -20°C to maintain chemical stability and prevent degradation [11]. Under ambient conditions, isotretinoin demonstrates sensitivity to air, heat, and light, requiring careful handling and storage protocols [11].

Thermal analysis of isotretinoin-containing formulations reveals enhanced thermostability in lipid-based systems compared to pure drug substance [16] [17]. Thermogravimetric analysis, differential thermal analysis, and differential scanning calorimetry demonstrate that encapsulated isotretinoin products exhibit improved thermal behavior compared to reference standards [16].

The estimated boiling point is 381.66°C, though this represents a rough calculation rather than experimental determination [11] [13]. The compound exhibits a density of approximately 1.0597 g/cm³ and a refractive index of 1.4800 [11].

Phase transition studies reveal enantiotropic relationships between polymorphic forms, with transition temperatures around 136.6°C and associated enthalpy changes of 3.2 kJ/mol [18]. Form II demonstrates superior thermal stability with the ability to withstand 60°C under open air conditions without degradation [9]. This enhanced thermal stability is attributed to specific crystal structure arrangements and torsion angles that stabilize the molecular packing [9].

Purity

Physical Description

Cis-retinoic acid is a yellow-orange to orange crystalline powder; orange-brown chunky solid. (NTP, 1992)

Solid

Color/Form

Crystals from ethanol

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

LogP

Odor

Decomposition

Appearance

Melting Point

372 to 374 °F (NTP, 1992)

178-184

180-182 °C

181 °C

Storage

UNII

Related CAS

GHS Hazard Statements

H315 (35.11%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (35.88%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (34.35%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H400 (67.18%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (67.94%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Drug Indication

Livertox Summary

Drug Classes

Therapeutic Uses

/CLINICAL TRIALS/ ClinicalTrials.gov is a registry and results database of publicly and privately supported clinical studies of human participants conducted around the world. The Web site is maintained by the National Library of Medicine (NLM) and the National Institutes of Health (NIH). Each ClinicalTrials.gov record presents summary information about a study protocol and includes the following: Disease or condition; Intervention (for example, the medical product, behavior, or procedure being studied); Title, description, and design of the study; Requirements for participation (eligibility criteria); Locations where the study is being conducted; Contact information for the study locations; and Links to relevant information on other health Web sites, such as NLM's MedlinePlus for patient health information and PubMed for citations and abstracts for scholarly articles in the field of medicine. trans-Retinoic acid is included in the database.

Tretinoin gel and cream are indicated for topical application in the treatment of acne vulgaris. The safety and efficacy of the long-term use of this product in the treatment of other disorders have not been established. /Included in US product labeling; Tretinoin, topical/

Tretinoin is used topically as a 0.05 or 0.1% cream for palliative therapy to improve dermatologic changes (e.g., fine wrinkling, mottled hyperpigmentation, roughness) associated with photodamage. /NOT included in US product labeling; Tretinoin, topical/

For more Therapeutic Uses (Complete) data for all-trans-Retinoic acid (9 total), please visit the HSDB record page.

Pharmacology

Isotretinoin is a naturally-occurring retinoic acid with potential antineoplastic activity. Isotretinoin binds to and activates nuclear retinoic acid receptors (RARs); activated RARs serve as transcription factors that promote cell differentiation and apoptosis. This agent also exhibits immunomodulatory and anti-inflammatory responses and inhibits ornithine decarboxylase, thereby decreasing polyamine synthesis and keratinization.

MeSH Pharmacological Classification

ATC Code

D10 - Anti-acne preparations

D10A - Anti-acne preparations for topical use

D10AD - Retinoids for topical use in acne

D10AD04 - Isotretinoin

D - Dermatologicals

D10 - Anti-acne preparations

D10B - Anti-acne preparations for systemic use

D10BA - Retinoids for treatment of acne

D10BA01 - Isotretinoin

Mechanism of Action

Although the precise mechanism(s) of action of tretinoin has not been fully elucidated, it is known that the drug is not a cytolytic agent. Tretinoin induces cellular differentiation and decreases the proliferation of acute promyelocytic leukemia (APL) cells. The PML/RAR-a fusion protein resulting from the chromosomal translocation appears to block myeloid differentiation at the promyelocyte stage, possibly by complexing and inactivating wild-type PML or by inhibiting the normal retinoic acid signaling pathway. In patients with APL who achieve a complete remission with tretinoin therapy, the drug causes an initial maturation of the primitive promyelocytes derived from the cellular leukemic clone followed by a repopulation of the bone marrow and peripheral blood by normal, polyclonal hematopoietic cells. Observations supporting cellular differentiation effects as a mechanism of tretinoin include the absence of bone marrow hypoplasia during induction, the appearance of immunophenotypically unique "intermediate cells" expressing both mature and immature cell surface antigens, and the presence of both Auer rods and the translocation in morphologically mature granulocytes until a late stage of induction. The mechanism by which the population of malignant cells is eliminated is not fully understood but appears to involve apoptosis (programmed cell death). Following induction therapy, the PML/RAR-a fusion protein can be detected in the majority of patients, suggesting that tretinoin alone does not eradicate the leukemic clone.

KEGG Target based Classification of Drugs

Thyroid hormone like receptors

Retinoic acid receptor (RAR)

NR1B (RAR) [HSA:5914 5915 5916] [KO:K08527 K08528 K08529]

Vapor Pressure

Pictograms

Irritant;Health Hazard;Environmental Hazard

Other CAS

97950-17-9

Absorption Distribution and Excretion

Tretinoin metabolites are excreted in bile and urine. Following administration of radiolabeled tretinoin at doses of 2.75 mg and 50 mg - which are 0.53 to 9.6 times the approved recommended dosage based on 1.7 m2, respectively - approximately 63% of the radioactivity was recovered in the urine within 72 hours, and 31% appeared in the feces within six days.

Tretinoin is rapidly and extensively distributed to tissues following oral administration but does not cross the blood-brain barrier. The apparent volume of distribution (Vd) of intravenous tretinoin is dose-dependent and significantly greater at low doses. The Vd was 0.52 ± 0.12 L/kg after 0.0125 mg/kg and 0.21 ± 0.05 L/kg after 0.25 mg/kg.

No information is available.

/MILK/ It is not known whether topically applied tretinoin is excreted in human milk.

Studies with radiolabeled drug have demonstrated that after the oral administration of 2.75 and 50 mg doses of tretinoin, greater than 90% of the radioactivity was recovered in the urine and feces. Based upon data from 3 subjects, approximately 63% of radioactivity was recovered in the urine within 72 hours and 31% appeared in the feces within 6 days.

A single 45 mg/sq m (approximately 80 mg) oral dose to APL /acute promyelocytic leukemia/ patients resulted in a mean +/- SD peak tretinoin concentration of 347 +/- 266 ng/mL. Time to reach peak concentration was between 1 and 2 hours.

The apparent volume of distribution of tretinoin has not been determined. Tretinoin is greater than 95% bound in plasma, predominately to albumin. Plasma protein binding remains constant over the concentration range of 10 to 500 ng/mL.

For more Absorption, Distribution and Excretion (Complete) data for all-trans-Retinoic acid (12 total), please visit the HSDB record page.

Metabolism Metabolites

Evidence suggests that tretinoin induces its own metabolism. In patients with APL receiving 45 mg/sq m tretinoin daily, urinary excretion of 4-oxo trans retinoic acid glucuronide increased approximately tenfold over the course of 2-6 weeks of continuous therapy, suggesting that increased metabolism of tretinoin may be the primary mechanism leading to the decreased plasma drug concentrations observed during continued administration. Possible mechanisms for the increased clearance of tretinoin with continuous daily dosing of the drug include induction of CYP enzymes or oxidative cofactors and increased expression of cellular retinoic acid binding proteins. Increasing the dosage of tretinoin to compensate for the apparent autoinduction has not been shown to increase therapeutic response. Reduced plasma retinoid concentrations have been associated with relapse and clinical resistance, and some investigators suggest that the clinical failure of tretinoin may be related to a lack of sustained effective concentrations of the drug during prolonged treatment.

Tretinoin metabolites have been identified in plasma and urine. Cytochrome P450 enzymes have been implicated in the oxidative metabolism of tretinoin. Metabolites include 13- cis retinoic acid, 4-oxo trans retinoic acid, 4-oxo cis retinoic acid, and 4-oxo trans retinoic acid glucuronide. In APL /acute promyelocytic leukemia/ patients, daily administration of a 45 mg/SQ m dose of tretinoin resulted in an approximately tenfold increase in the urinary excretion of 4-oxo trans retinoic acid glucuronide after 2 to 6 weeks of continuous dosing, when compared to baseline values.

Ethanol fed rats showed enhanced microsomal retinoic acid metabolism (50%) accompanied by increased microsomal cytochrome P450 content (34%). The increased hepatic microsomal cytochrome P450 dependent metabolism of retinoic acid after chronic ethanol consumption may contribute to the accelerated catabolism of retinoic acid in vivo.

Following ip administration of high doses of 15-(14)C- and 10,11-(3)H-labeled retinoic acid to rats, 3 major metabolites were isolated from feces in microgram amounts by column, thin-layer and high-pressure liquid chromatography. Mass spectrometry provided identification as all-trans-4-oxoretinoic acid, all-trans-5'-hydroxy-retinoic acid and 7-trans-9-cis-11-trans-13-trans-5'-hydroxyretinoic acid.

For more Metabolism/Metabolites (Complete) data for all-trans-Retinoic acid (8 total), please visit the HSDB record page.

Tretinoin has known human metabolites that include All-trans-retinoyl glucuronide, 18-Hydroxyretinoic acid, 5,6-Epoxy-retinoic acid, and 4-Hydroxyretinoic acid.

Tretinoin is a known human metabolite of retinal.

Hepatic Half Life: 0.5-2 hours

Wikipedia

Astaxanthin

Retinoic_acid

FDA Medication Guides

Isotretinoin

CAPSULE;ORAL

SUN PHARM INDS INC

10/08/2021

Accutane

HOFFMANN LA ROCHE

10/22/2010

Sotret

SUN PHARM INDS LTD

04/12/2012

Drug Warnings

/BOXED WARNING/ Retinoic Acid-APL Syndrome. About 25% of patients with APL treated with tretinoin capsules have experienced a syndrome called the retinoic acid-APL (RA-APL) syndrome characterized by fever, dyspnea, acute respiratory distress, weight gain, radiographic pulmonary infiltrates, pleural and pericardial effusions, edema, and hepatic, renal, and multi-organ failure. This syndrome has occasionally been accompanied by impaired myocardial contractility and episodic hypotension. It has been observed with or without concomitant leukocytosis. Endotracheal intubation and mechanical ventilation have been required in some cases due to progressive hypoxemia, and several patients have expired with multi-organ failure. The syndrome generally occurs during the first month of treatment, with some cases reported following the first dose of tretinoin capsules. The management of the syndrome has not been defined rigorously, but high-dose steroids given at the first suspicion of the RA-APL syndrome appear to reduce morbidity and mortality. At the first signs suggestive of the syndrome (unexplained fever, dyspnea and/or weight gain, abnormal chest auscultatory findings or radiographic abnormalities), high-dose steroids (dexamethasone 10 mg intravenously administered every 12 hours for 3 days or until the resolution of symptoms) should be immediately initiated, irrespective of the leukocyte count. The majority of patients do not require termination of tretinoin capsules therapy during treatment of the RA-APL syndrome. However, in cases of moderate and severe RA-APL syndrome, temporary interruption of tretinoin capsules therapy should be considered. /Tretinoin, systemic/

/BOXED WARNING/ During tretinoin capsules treatment about 40% of patients will develop rapidly evolving leukocytosis. Patients who present with high WBC at diagnosis (>5x10 9/L) have an increased risk of a further rapid increase in WBC counts. Rapidly evolving leukocytosis is associated with a higher risk of life-threatening complications. If signs and symptoms of the RA-APL syndrome are present together with leukocytosis, treatment with high-dose steroids should be initiated immediately. Some investigators routinely add chemotherapy to tretinoin capsules treatment in the case of patients presenting with a WBC count of >5x10 9/L or in the case of a rapid increase in WBC count for patients leukopenic at start of treatment, and have reported a lower incidence of the RA-APL syndrome. Consideration could be given to adding full-dose chemotherapy (including an anthracycline if not contraindicated) to the tretinoin capsules therapy on day 1 or 2 for patients presenting with a WBC count of >5x10 9/L, or immediately, for patients presenting with a WBC count of <5x10 9/L, if the WBC count reaches >/= 6x10(9)/L by day 5, or >/= 10x10(9)/L by day 10, or >/=15x10(9)/L by day 28. /Tretinoin, systemic/

/BOXED WARNING/ Teratogenic Effects. Pregnancy Category D. There is a high risk that a severely deformed infant will result if tretinoin capsules are administered during pregnancy. If, nonetheless, it is determined that tretinoin capsules represent the best available treatment for a pregnant woman or a woman of childbearing potential, it must be assured that the patient has received full information and warnings of the risk to the fetus if she were to be pregnant and of the risk of possible contraception failure and has been instructed in the need to use two reliable forms of contraception simultaneously during therapy and for 1 month following discontinuation of therapy, and has acknowledged her understanding of the need for using dual contraception, unless abstinence is the chosen method. Within 1 week prior to the institution of tretinoin capsules therapy, the patient should have blood or urine collected for a serum or urine pregnancy test with a sensitivity of at least 50 mIU/mL. When possible, tretinoin capsules therapy should be delayed until a negative result from this test is obtained. When a delay is not possible, the patient should be placed on two reliable forms of contraception. Pregnancy testing and contraception counseling should be repeated monthly throughout the period of tretinoin capsules treatment. /Tretinoin, systemic/

For more Drug Warnings (Complete) data for all-trans-Retinoic acid (44 total), please visit the HSDB record page.

Biological Half Life

In patients with APL /acute promyelocytic leukemia/ receiving tretinoin orally, a terminal elimination half-life of 0.5-2 hours has been reported following initial dosing.

Use Classification

Methods of Manufacturing

R. Marbet, German patent 2061507; United States of America patent 3746730 (1971, 1973 both to Hoffmann-La Roche).

General Manufacturing Information

Analytic Laboratory Methods

Determination using LC; ... flow rate is 1.0 mL/min.

Ultraviolet absorption using volumetric method; and HPLC method for the analysis of folic acid.

Clinical Laboratory Methods

Storage Conditions

Capsules: Store at 20 deg to 25 °C (68 deg to 77 °F).

Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature -20 °C. Storage class (TRGS 510): Non Combustible Solids.

Interactions

To determine whether 2,3,7,8-tetrachlorodibenzo-p-dioxin and retinoic acid would enhance or antagonize the teratogenic effects of the other compound, C57BL/6N dams were treated orally on gestation days 10 or 12 with 10 ml corn oil/kg containing 2,3,7,8-tetrachlorodibenzo-p-dioxin (0-18 ug/kg), retinoic acid (0-200 mg/kg), or combinations of the two chemicals. Dams were killed on gestation day 18 and toxicity and teratogenicity assessed. Coadministration of 2,3,7,8-tetrachlorodibenzo-p-dioxin and retinoic acid had no effect on maternal or fetal toxicity beyond what would be expected by either compound alone. Cleft palate was induced by retinoic acid at lower doses on gestation day 10 than on gestation day 12, but by 2,3,7,8-tetrachlorodibenzo-p-dioxin at lower doses on gestation day 12 than on gestation day 10. Sensitivity to 2,3,7,8-tetrachlorodibenzo-p-dioxin induced hydronephrosis was similar on both gestation days 10 and 12. The limb bud defects were only observed when retinoic acid was administered on gestation day 10, not when given on gestation day 12. No other soft tissue or skeletal malformations were related to administration of 2,3,7,8-tetrachlorodibenzo-p-dioxin or retinoic acid. No effect of 2,3,7,8-tetrachlorodibenzo-p-dioxin was observed on the incidence or severity of limb bud defects induced by retinoic acid, nor did retinoic acid influence the incidence or severity of hydronephrosis induced by 2,3,7,8-tetrachlorodibenzo-p-dioxin. However, the incidence of cleft palate was dramatically enhanced by coadministration of the xenobiotic and vitamin. On both gestation day 10 and 12, the dose-response curves for cleft palate induction were parallel, suggesting some similarities in mechanism between the two compounds. However, combination treatment resulted in a synergistic response that varied with the stage of development and was tissue specific.

Risk of pseudotumor cerebri (intracranial hypertension) is increased in patients receiving tretinoin. Concomitant use of other agents known to cause pseudotumor cerebri or intracranial hypertension, such as tetracyclines, may increase the risk of this condition in patients receiving tretinoin.

Concurrent use of hydroxyurea, which is cytotoxic to cells in S phase, and tretinoin, which induces cells to enter the S phase, may cause a synergistic effect leading to massive cell lysis. Bone marrow necrosis, sometimes fatal, has been reported in patients receiving hydroxyurea during tretinoin therapy. Although some clinicians have administered hydroxyurea in conjunction with tretinoin therapy to reduce leukocytosis, the safety and efficacy of this practice have not been established, and caution is recommended in the use of hydroxyurea in patients receiving tretinoin.

For more Interactions (Complete) data for all-trans-Retinoic acid (14 total), please visit the HSDB record page.

Stability Shelf Life

Dates

2: Kızılyel O, Metin MS, Elmas ÖF, Çayır Y, Aktaş A. Effects of oral isotretinoin on lipids and liver enzymes in acne patients. Cutis. 2014 Nov;94(5):234-8. PubMed PMID: 25474452.

3: Webster GF, Leyden JJ, Gross JA. Results of a Phase III, double-blind, randomized, parallel-group, non-inferiority study evaluating the safety and efficacy of isotretinoin-Lidose in patients with severe recalcitrant nodular acne. J Drugs Dermatol. 2014 Jun;13(6):665-70. PubMed PMID: 24918555.

4: Rademaker M. Isotretinoin: dose, duration and relapse. What does 30 years of usage tell us? Australas J Dermatol. 2013 Aug;54(3):157-62. doi: 10.1111/j.1440-0960.2012.00947.x. Epub 2012 Sep 26. Review. PubMed PMID: 23013115.

5: Prevost N, English JC. Isotretinoin: update on controversial issues. J Pediatr Adolesc Gynecol. 2013 Oct;26(5):290-3. Review. PubMed PMID: 24147278.

6: Yilmaz Tasdelen O, Yurdakul FG, Duran S, Bodur H. Isotretinoin-induced arthritis mimicking both rheumatoid arthritis and axial spondyloarthritis. Int J Rheum Dis. 2015 May;18(4):466-9. doi: 10.1111/1756-185X.12464. Epub 2014 Oct 8. PubMed PMID: 25294249.

7: Lee HE, Chang IK, Lee Y, Kim CD, Seo YJ, Lee JH, Im M. Effect of antihistamine as an adjuvant treatment of isotretinoin in acne: a randomized, controlled comparative study. J Eur Acad Dermatol Venereol. 2014 Dec;28(12):1654-60. doi: 10.1111/jdv.12403. Epub 2014 Feb 21. PubMed PMID: 25081735.

8: Wolverton SE, Harper JC. Important controversies associated with isotretinoin therapy for acne. Am J Clin Dermatol. 2013 Apr;14(2):71-6. doi: 10.1007/s40257-013-0014-z. Review. PubMed PMID: 23559397.

9: Nagler AR, Orlow SJ. Dermatologists' attitudes, prescription, and counseling patterns for isotretinoin: a questionnaire-based study. J Drugs Dermatol. 2015 Feb;14(2):184-9. PubMed PMID: 25689814.

10: Gürbüz A, Özhan G, Güngör S, Erdal MS. Colloidal carriers of isotretinoin for topical acne treatment: skin uptake, ATR-FTIR and in vitro cytotoxicity studies. Arch Dermatol Res. 2015 Sep;307(7):607-15. doi: 10.1007/s00403-015-1566-y. Epub 2015 Apr 23. PubMed PMID: 25903443.

11: Lee YH, Scharnitz TP, Muscat J, Chen A, Gupta-Elera G, Kirby JS. Laboratory Monitoring During Isotretinoin Therapy for Acne: A Systematic Review and Meta-analysis. JAMA Dermatol. 2016 Jan;152(1):35-44. doi: 10.1001/jamadermatol.2015.3091. Review. Erratum in: JAMA Dermatol. 2016 Jan;152(1):114. PubMed PMID: 26630323.

12: Hoover KB, Miller CG, Galante NC, Langman CB. A double-blind, randomized, Phase III, multicenter study in 358 pediatric subjects receiving isotretinoin therapy demonstrates no effect on pediatric bone mineral density. Osteoporos Int. 2015 Oct;26(10):2441-7. doi: 10.1007/s00198-015-3158-2. Epub 2015 May 9. PubMed PMID: 25956286.

13: Rubio-García L, Pulido-Díaz N, Jímenez-López JL. [Isotretinoin and depressive symptoms in patiens with severe and recurrent acne]. Rev Med Inst Mex Seguro Soc. 2015;53 Suppl 1:S54-9. Spanish. PubMed PMID: 26020665.

14: Yıldızgören MT, Rifaioğlu EN, Demirkapı M, Ekiz T, Micooğulları A, Şen T, Turhanoğlu AD. Isotretinoin treatment in patients with acne vulgaris: does it impact muscle strength, fatigue, and endurance? Cutis. 2015 Jul;96(1):33-6. PubMed PMID: 26244352.

15: Yuksel N, Ozer MD, Akcay E, Ozen U, Uzun S. Reduced central corneal thickness in patients with isotretinoin treatment. Cutan Ocul Toxicol. 2015;34(4):318-21. doi: 10.3109/15569527.2014.990155. Epub 2015 Jan 19. PubMed PMID: 25597375.

16: Blasiak RC, Stamey CR, Burkhart CN, Lugo-Somolinos A, Morrell DS. High-dose isotretinoin treatment and the rate of retrial, relapse, and adverse effects in patients with acne vulgaris. JAMA Dermatol. 2013 Dec;149(12):1392-8. doi: 10.1001/jamadermatol.2013.6746. PubMed PMID: 24173086.

17: Pinheiro SP, Kang EM, Kim CY, Governale LA, Zhou EH, Hammad TA. Concomitant use of isotretinoin and contraceptives before and after iPledge in the United States. Pharmacoepidemiol Drug Saf. 2013 Dec;22(12):1251-7. doi: 10.1002/pds.3481. Epub 2013 Aug 3. PubMed PMID: 23913625.

18: Bilgiç Ö, Altınyazar HC, Sivrikaya A, Ünlü A. The relationship between erythrocyte zinc levels and isotretinoin use in acne vulgaris patients. Cutan Ocul Toxicol. 2015;34(4):303-6. doi: 10.3109/15569527.2014.979426. Epub 2014 Nov 6. PubMed PMID: 25373485.

19: Rouzès A, Jonville-Béra AP. [Exposure to isotretinoin during pregnancy in France: 25 years of follow-up]. Therapie. 2014 Jan-Feb;69(1):53-63. doi: 10.2515/therapie/2014008. Epub 2014 Apr 4. French. PubMed PMID: 24698189.

20: Eichenfield LF, Krakowski AC. A novel patient support program to address isotretinoin adherence: proof-of-concept analysis. J Drugs Dermatol. 2015 Apr;14(4):375-9. PubMed PMID: 25844611.